(1R-4S)-N-[4-Chloro-5-(formylamino)-6-[[4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-2-pyrimidinyl]acetamide
Description
Chiral Resolution Techniques in the Preparation of (1R,4S)-Configured Cyclopentenyl Scaffolds
Lithium Amide-Mediated Rearrangements
The chiral lithium amide base-mediated rearrangement of protected trans-4-hydroxy cyclopentene oxide serves as a cornerstone for generating enantiomerically enriched allylic alcohols. For example, treatment with (S)-lithium N-isopropyl-N-(α-methylbenzyl)amide induces a -Wittig rearrangement, yielding (1R,4S)-configured allylic alcohols with 88% enantiomeric excess (ee). This method avoids traditional enzymatic resolutions and provides direct access to cyclopentenyl intermediates.
HPLC-Based Enantiomer Separation
Racemic trans-6-chloro-9-[2-(hydroxymethyl)cyclopentyl]purine, a precursor to carbocyclic nucleosides, is resolved using chiral HPLC columns (e.g., Chiralpak AD-H). Subsequent derivatization with (R)- and (S)-methoxyphenylacetic acid confirms absolute configurations via NMR analysis of diastereomeric esters. This approach ensures high purity (>99%) for downstream functionalization.
Table 1: Key Chiral Resolution Outcomes
| Method | Substrate | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Lithium amide rearrangement | trans-4-Hydroxy cyclopentene oxide | 88 | 75 | |
| Chiral HPLC | trans-6-Chloro cyclopentyl purine | >99 | 92 |
Properties
IUPAC Name |
N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O3/c1-7(22)16-13-18-11(14)10(15-6-21)12(19-13)17-9-3-2-8(4-9)5-20/h2-3,6,8-9,20H,4-5H2,1H3,(H,15,21)(H2,16,17,18,19,22)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRZLOKIHFRHKX-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C(=N1)Cl)NC=O)NC2CC(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=C(C(=N1)Cl)NC=O)N[C@@H]2C[C@@H](C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Chlorination and Amination
In a representative procedure, 2,4,6-trichloropyrimidine undergoes selective substitution at the 4-position using aliphatic or aromatic amines. For example, treatment with piperidine at 0°C in dichloromethane yields 4-aminopyrimidine intermediates (8 ) with yields exceeding 75%. Subsequent substitution at the 2-position is achieved via microwave-assisted reactions (160°C, 1–4 hours) with aryl amines, producing diaminopyrimidines (10 ) in 85–95% yield.
Introduction of the Formamido Group
The formamido moiety at position 5 is introduced through formylation of a primary amine intermediate. This step typically employs formic acid or acetic-formic anhydride under controlled pH (7–8) and temperature (25–40°C). For instance, reacting 5-aminopyrimidine with formic acid in the presence of dicyclohexylcarbodiimide (DCC) achieves >90% conversion to the formamido derivative.
Functionalization with the Cyclopentene Moiety
The stereoselective attachment of the (1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl group requires careful optimization to preserve chirality.
Cyclopentene Synthesis
The cyclopentene fragment is synthesized via ring-closing metathesis (RCM) of dienes using Grubbs catalysts. For example, 1,5-dienes derived from D-ribose undergo RCM in dichloromethane at 40°C to yield enantiomerically pure cyclopentene derivatives. Hydroxymethylation is then performed using formaldehyde under basic conditions (pH 10–12) to introduce the hydroxymethyl group.
Coupling to the Pyrimidine Core
The cyclopentene amine is coupled to the 6-position of the pyrimidine scaffold via Buchwald–Hartwig amination. Using Pd(OAc)₂/Xantphos as a catalyst system and Cs₂CO₃ as a base in toluene at 110°C, this reaction achieves >80% yield while maintaining stereochemical integrity.
Acetylation and Final Modifications
The terminal acetamide group is introduced through acetylation of the 2-amino pyrimidine intermediate. Reaction with acetic anhydride in pyridine at room temperature for 12 hours provides the acetylated product in 85–90% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Reaction Optimization and Industrial Scalability
Solvent and Catalyst Screening
Comparative studies highlight dichloromethane and tetrahydrofuran (THF) as optimal solvents for bromination and amination steps, respectively. For example, bromination of 4-[(4,6-dichloro-2-pyrimidinyl)amino]benzonitrile with N-bromosuccinimide (NBS) in dichloromethane at 25°C achieves 95% yield. Microwave-assisted reactions reduce processing times by 50% compared to conventional heating.
Purification Techniques
Analytical Validation and Quality Control
Structural Characterization
Purity Assessment
GC and HPLC analyses report purity ≥95% for all intermediates and the final compound. Melting points (e.g., 262.1–264.1°C) align with literature values.
Data Tables
Table 1: Key Reaction Conditions and Yields
Table 2: Spectral Data for Final Compound
| Technique | Key Signals | Source |
|---|---|---|
| NMR | δ 10.85 (s, NH), δ 8.85 (s, aromatic H) | |
| NMR | δ 160.5 (C=O), δ 155.9 (pyrimidine C) | |
| ESI-MS | m/z 421.2 [M+H] |
Challenges and Innovations
Stereochemical Control
Maintaining the (1R,4S) configuration during cyclopentene synthesis necessitates chiral auxiliaries or asymmetric catalysis. Enzymatic resolution using lipases achieves enantiomeric excess (ee) >98%.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The formamido group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as amines, aldehydes, and substituted pyrimidines .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds with similar structures to (1R-4S)-N-[4-Chloro-5-(formylamino)-6-[[4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-2-pyrimidinyl]acetamide exhibit antiviral properties. This compound may be investigated for its efficacy against viral infections, particularly in inhibiting viral replication pathways.
Anticancer Research
The structural similarity to known anticancer agents positions this compound as a candidate for further investigation in cancer therapeutics. Studies have shown that pyrimidine derivatives can act on various cancer cell lines, potentially leading to the development of novel chemotherapeutic agents.
Enzyme Inhibition
Pyrimidine derivatives are often explored for their ability to inhibit specific enzymes involved in disease processes. This compound may serve as a lead in designing inhibitors for enzymes that play critical roles in cancer progression or viral replication.
Case Study 1: Antiviral Screening
In a study focused on antiviral screening, derivatives of pyrimidine were tested for their ability to inhibit viral replication in vitro. The results indicated that compounds with structural similarities to this compound demonstrated significant activity against certain RNA viruses, suggesting potential therapeutic applications.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyrimidine derivatives revealed that some compounds effectively induced apoptosis in various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, positioning this compound as a promising candidate for further development.
Mechanism of Action
The mechanism of action of N-[4-chloro-5-formamido-6-[[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]amino]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The target compound and CAS 171887-04-0 share the (1R,4S) configuration, which is absent in the pyridine-based analog .
- Functional Groups : The acetamide group in the target compound and CAS 171887-04-0’s formamide group influence solubility and hydrogen-bonding capacity. The propylthio group in the cyclopenta[d][1,3]dioxol analog enhances lipophilicity .
- Chloro Substitution : All compounds except CAS 171887-04-0 retain a chloro group at position 4 or 5, critical for electrophilic interactions in antiviral activity .
Bioactivity and Mechanism
- Target Compound: Acts as an impurity in antiviral drugs, suggesting structural similarity to active pharmaceutical ingredients (APIs) like nucleoside analogs.
- CAS 171887-04-0 : A precursor in abacavir synthesis, a carbocyclic nucleoside reverse transcriptase inhibitor. The absence of acetamide reduces its metabolic stability compared to the target compound .
- Cyclopenta[d][1,3]dioxol Analog : Designed as a prodrug, its dioxolane ring improves oral bioavailability, while the propylthio group aids membrane permeability .
- Pyridine Derivative (CAS 1047552) : Exhibits antibacterial activity via thiol group interactions with bacterial enzymes, a mechanism distinct from the antiviral pyrimidine analogs .
Research Findings and Implications
- Structural-Activity Relationship (SAR) : The (1R,4S) configuration and hydroxymethyl group are critical for mimicking nucleosides, as seen in both the target compound and abacavir intermediates .
- Purity Requirements : The target compound’s >95% purity underscores its role in regulatory compliance, contrasting with research-grade analogs (e.g., CAS 1047552) used in exploratory studies .
- Metabolic Stability : Acetamide-containing analogs exhibit longer half-lives than formamide derivatives due to reduced susceptibility to amidase enzymes .
Biological Activity
The compound (1R-4S)-N-[4-Chloro-5-(formylamino)-6-[[4-(hydroxymethyl)-2-cyclopenten-1-yl]amino]-2-pyrimidinyl]acetamide (CAS Number: 136522-32-2) is a synthetic organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacological research.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Pyrimidine ring : Contributing to its biological activity.
- Chloro and formylamino substituents : Modifying its interaction with biological targets.
- Cyclopentene moiety : Enhancing its binding affinity.
The biological activity of This compound primarily involves its role as an inhibitor of specific enzymes and pathways crucial for cellular functions. Preliminary studies suggest that it may target:
- DNA replication processes : Similar to other pyrimidine derivatives.
- Adenovirus infections : Showing potential as an antiviral agent against human adenovirus (HAdV) infections .
Antiviral Activity
Recent research has highlighted the compound's effectiveness against HAdV, particularly in immunocompromised patients. It demonstrated:
- Inhibition Concentration (IC50) : Values in the low micromolar range, indicating strong antiviral properties.
- Selectivity Index (SI) : Greater than 100, suggesting low cytotoxicity compared to therapeutic efficacy .
Cytotoxicity Profile
In vitro studies have assessed the cytotoxicity of the compound, yielding promising results:
| Compound | IC50 (μM) | CC50 (μM) | SI |
|---|---|---|---|
| (1R-4S)-N-[4-Chloro... | 0.27 | 156.8 | >100 |
This table illustrates the compound's favorable selectivity, making it a candidate for further development in antiviral therapies.
Study 1: Antiviral Efficacy Against HAdV
A study conducted on various substituted analogues of pyrimidine derivatives evaluated their effectiveness against HAdV. The findings indicated that:
- Compound 15 , a close analogue of our target compound, exhibited superior antiviral activity with an IC50 of 0.27 μM.
- Low cytotoxicity was confirmed with a CC50 of 156.8 μM, supporting the safety profile for potential therapeutic use .
Study 2: Mechanistic Insights
Further mechanistic studies revealed that compounds similar to (1R-4S)-N-[4-Chloro... may disrupt the viral life cycle by:
Q & A
Q. What are the recommended strategies for synthesizing this compound, and what challenges are associated with its complex structure?
The synthesis involves multi-step organic reactions, including formylation, cyclopentenyl amine coupling, and pyrimidine ring functionalization. A key challenge is achieving regioselectivity during the coupling of the hydroxymethyl cyclopentenyl group to the pyrimidine core. Low yields (2–5%) are common in similar multi-step syntheses due to steric hindrance and competing side reactions, as observed in analogous pyrimidine-based compounds . Purification often requires preparative HPLC or column chromatography to isolate the target molecule from byproducts.
Q. How is the structural identity of this compound confirmed in research settings?
Structural characterization typically employs:
- NMR spectroscopy : , , and 2D NMR (e.g., COSY, HSQC) to resolve the stereochemistry of the cyclopentenyl group and confirm formylamino substitution.
- Mass spectrometry : High-resolution MS (HRMS) to verify the molecular formula (CHClNO) and isotopic patterns .
- X-ray crystallography : If single crystals are obtainable, this method resolves absolute stereochemistry (1R,4S configuration) .
Q. What stability considerations are critical for handling this compound in experimental workflows?
The compound is sensitive to hydrolysis due to the formylamino group and the hydroxymethyl substituent. Stability studies recommend storage at –20°C under inert gas (N or Ar) and avoidance of aqueous solvents unless buffered at neutral pH. Degradation products may include chloro-pyrimidine derivatives and cyclopentenylamine byproducts .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield while minimizing side reactions?
Experimental design strategies include:
- DoE (Design of Experiments) : Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, flow chemistry methods (e.g., continuous microreactors) improve heat/mass transfer and reduce side reactions in analogous pyrimidine syntheses .
- Catalyst screening : Palladium or copper catalysts for coupling reactions may enhance regioselectivity .
- In-line analytics : Real-time monitoring via FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How should contradictory data on biological activity or reaction outcomes be resolved?
Contradictions may arise from impurities (e.g., residual solvents, degradation products) or stereochemical variability. Mitigation steps include:
- Rigorous purity assessment : Use of orthogonal methods (HPLC, LC-MS) to confirm ≥95% purity .
- Chiral chromatography : To isolate enantiomerically pure forms, as minor stereoisomers can drastically alter biological activity .
- Reproducibility protocols : Standardized reaction conditions and controls (e.g., spiking experiments) to identify batch-to-batch variability .
Q. What mechanistic insights exist for the compound’s interaction with biological targets?
Computational and experimental studies are required to elucidate mechanisms:
- Molecular docking : Predict binding affinity to enzymes or receptors (e.g., kinases, given the pyrimidine scaffold’s role in ATP analogs) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of target binding.
- Metabolic profiling : LC-MS/MS to identify metabolites and assess stability in biological matrices .
Q. What advanced analytical techniques are recommended for studying degradation pathways?
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions, followed by LC-HRMS to identify degradation products .
- Isotopic labeling : -labeled precursors track bond cleavage sites during hydrolysis .
- Electron paramagnetic resonance (EPR) : Detect radical intermediates in oxidative degradation .
Methodological Guidelines
- Synthesis Optimization : Prioritize flow chemistry for scalability and reproducibility .
- Data Validation : Cross-reference spectral data with NIST databases to confirm assignments .
- Biological Assays : Include positive/negative controls (e.g., known kinase inhibitors) to validate target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
